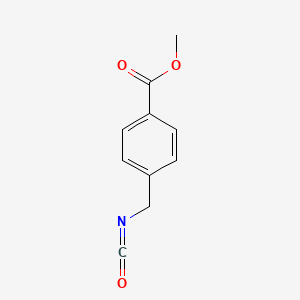
Methyl 4-(isocyanatomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(isocyanatomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO3 . It is an ester and isocyanate derivative of benzoic acid . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group (C6H5COO-) and an isocyanatomethyl group (CH2NCO) attached to the benzene ring . The average molecular mass is approximately 177.157 Da .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 191.19 and a density of 1.2±0.1 g/cm3 . The boiling point is 264.9±23.0 °C at 760 mmHg .Applications De Recherche Scientifique
Vibrational Spectroscopy
- Methyl benzoate, a model compound related to Methyl 4-(isocyanatomethyl)benzoate, has been studied for its vibrational spectroscopy. This research is significant for developing new infrared (IR) pulse schemes applicable to biomolecules. The study involved calculating anharmonic vibrational modes and systematically studying dual-level schemes to reduce computational costs (Maiti, 2014).
Synthesis and Application
- The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls with biological activities, represents another application. This study focused on optimizing reaction conditions to improve yield (Lou Hong-xiang, 2012).
Pyrolysis Studies
- Research on the pyrolysis of 3-methylfurfuryl benzoate, a compound similar to this compound, revealed insights into the formation of various compounds through this process. This kind of study aids in understanding chemical reactions at high temperatures (Trahanovsky, Cassady, & Woods, 1981).
Liquid Crystalline Phases
- The synthesis of novel ester group-containing aromatic and cycloaliphatic diisocyanates, including derivatives of 4-isocyanatophenyl 4-methoxybenzoate, demonstrates applications in forming nematic liquid crystalline phases. Such research contributes to the development of materials with specific thermal and optical properties (Mormann & Brahm, 1990).
Microcalorimetry
- The base-catalyzed hydrolysis of methyl paraben (methyl 4-hydroxy benzoate) served as a test reaction for flow microcalorimeters. This research is crucial for validating the thermal output of these instruments, which are vital in many scientific analyses (O'Neill et al., 2003).
Larvicidal Activity
- Methyl benzoate's larvicidal activity against mosquitoes has been explored. Understanding the biorational insecticidal effects of such compounds can contribute to environmentally friendly pest control methods (Mostafiz et al., 2022).
Optical, Thermal, and Mechanical Properties
- Studies on the growth and characterization of methyl 4-hydroxybenzoate single crystals have provided insights into their optical, thermal, and mechanical properties. Such research is essential for material science and engineering applications (Vijayan et al., 2003).
Safety and Hazards
“Methyl 4-(isocyanatomethyl)benzoate” is classified as a hazardous substance. It has been assigned the GHS08 pictogram, with the signal word "Danger" . Hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 4-(isocyanatomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZCJAKMNAEAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)

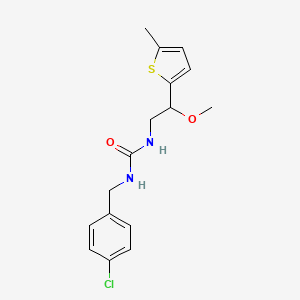


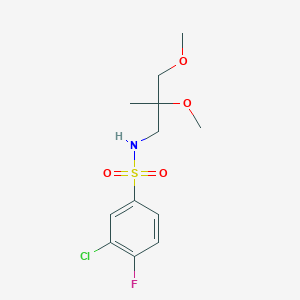

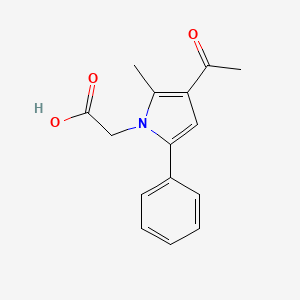

![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
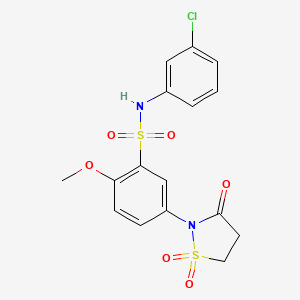

![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)